molecular formula C16H20N4O4 B10905964 (2,6-dimethylpiperidin-1-yl){5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone

(2,6-dimethylpiperidin-1-yl){5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone

Cat. No.: B10905964
M. Wt: 332.35 g/mol
InChI Key: ZDGCBSFFZNWMJI-UHFFFAOYSA-N
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Description

(2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is a complex organic compound with a molecular formula of C11H16N4O4 . This compound is characterized by the presence of a piperidine ring substituted with two methyl groups, a furyl group, and a pyrazole ring with a nitro substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as 2,6-dimethylpiperidine . The pyrazole ring is prepared by reacting a hydrazine derivative with a β-dicarbonyl compound under acidic or basic conditions

Industrial Production Methods

In industrial settings, the production of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is typically carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE include various substituted derivatives, such as amino-substituted pyrazoles and piperidines .

Scientific Research Applications

Chemistry

In chemistry, (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. The presence of the nitro group and the pyrazole ring makes it a candidate for drug development .

Medicine

In medicine, (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising compound for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE involves its interaction with molecular targets, such as enzymes and receptors. The nitro group and the pyrazole ring play a crucial role in its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can modulate receptor activity by interacting with specific binding sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,6-DIMETHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE lies in its combination of a piperidine ring, a pyrazole ring with a nitro substituent, and a furyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methanone

InChI

InChI=1S/C16H20N4O4/c1-11-4-3-5-12(2)19(11)16(21)15-7-6-14(24-15)10-18-9-13(8-17-18)20(22)23/h6-9,11-12H,3-5,10H2,1-2H3

InChI Key

ZDGCBSFFZNWMJI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C

Origin of Product

United States

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